molecular formula C8H6N2O4 B1380101 Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate CAS No. 1379222-01-1

Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate

Cat. No.: B1380101
CAS No.: 1379222-01-1
M. Wt: 194.14 g/mol
InChI Key: XOYZUVUWDCVRIR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate is a chemical compound belonging to the class of oxazolopyridines This compound features a fused oxazolo[4,5-B]pyridine ring system with a carboxylate group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with chloroformates in the presence of a base, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the ring system can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Oxazolopyridines: Other oxazolopyridine derivatives share structural similarities with Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate.

  • Pyridine Derivatives: Various pyridine derivatives with different substituents can be compared to this compound.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-7(11)4-2-5-6(9-3-4)10-8(12)14-5/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZUVUWDCVRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC(=O)O2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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